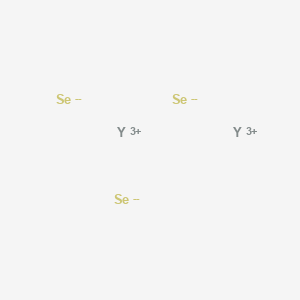
Yttrium selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium selenide is a useful research compound. Its molecular formula is Se3Y2 and its molecular weight is 414.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electronic and Optoelectronic Applications
Yttrium selenide is primarily utilized in the development of electronic and optoelectronic devices due to its semiconducting properties. The following are key areas where this compound is applied:
- Infrared Detectors : The compound exhibits significant photoluminescence across the visible to near-infrared (Vis-NIR) spectrum, making it suitable for infrared applications. Research indicates that the addition of Yttrium modifies the bandgap energy, enhancing its suitability for infrared detection systems .
- Thin Film Technologies : this compound thin films can be synthesized using various methods such as electro-deposition and spray pyrolysis. These films have shown promise in photovoltaic applications, where they can improve the efficiency of solar cells by optimizing light absorption and charge carrier mobility .
- Phase Change Materials : this compound is investigated for use in phase change memory devices due to its ability to undergo structural transitions under varying pressure conditions. This property allows for faster data processing and lower power consumption in memory applications .
Structural Stability and Properties
The structural stability of this compound under different pressures has been extensively studied. It has been found that:
- The compound can exist in multiple crystalline forms, including rocksalt (B1) and cesium chloride (B2) structures. The transition between these phases occurs at approximately 30 GPa, which is critical for applications requiring materials that can withstand high pressures .
- Elastic properties and lattice dynamics have been characterized, showing that both structural forms remain stable under ambient conditions as well as at transition pressures. This stability is essential for ensuring reliable performance in electronic devices .
Synthesis Techniques
Various synthesis techniques have been employed to produce high-quality this compound:
- Electro-deposition : This method allows for the growth of nanocomposite films with controlled thickness and composition, which are crucial for optoelectronic applications. Characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) confirm the structural integrity and morphology of the films produced .
- Spray Pyrolysis : This technique has been used to fabricate yttrium-doped magnesium selenide thin films, showcasing the versatility of this compound in enhancing the properties of other semiconductor materials .
Case Studies
Several studies highlight the practical applications of this compound:
- Opto-Electronic Devices : A study on electro-deposited Yttrium arsenic selenide nanofilms demonstrated their potential for use in opto-electronic devices due to their favorable optical constants and reduced bandgap energy, which enhances their performance in infrared applications .
- Photovoltaic Applications : Research on yttrium-doped magnesium selenide revealed improved electrical and optical features compared to undoped materials, indicating that this compound can significantly enhance the efficiency of solar cell technologies .
Summary Table of Properties
| Property | Value/Description |
|---|---|
| Chemical Formula | Y2Se3 |
| Bandgap Energy | 3.84 - 3.95 eV |
| Crystalline Structures | B1 (rocksalt), B2 (CsCl type) |
| Stability Pressure | Transitions at ~30 GPa |
| Photoluminescence Range | Visible to near-infrared |
Propiedades
Número CAS |
12036-87-2 |
|---|---|
Fórmula molecular |
Se3Y2 |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
selenium(2-);yttrium(3+) |
InChI |
InChI=1S/3Se.2Y/q3*-2;2*+3 |
Clave InChI |
IMKWSPQFZBYYPG-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Y+3].[Y+3] |
SMILES canónico |
[Se-2].[Se-2].[Se-2].[Y+3].[Y+3] |
Key on ui other cas no. |
12036-87-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















